Product packaging for Ethyl 3-bromo-2,2-diethoxypropanoate(Cat. No.:CAS No. 79172-42-2)

Ethyl 3-bromo-2,2-diethoxypropanoate

Cat. No.: B142783
CAS No.: 79172-42-2
M. Wt: 269.13 g/mol
InChI Key: IEDNINHIXFTQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-bromo-2,2-diethoxypropanoate is a chemical compound of interest in organic synthesis and pharmaceutical research. The presence of both a bromo moiety and a protected aldehyde (diethoxy) group on the same molecule makes it a potential multi-functional building block. Researchers can utilize the reactive bromine atom for nucleophilic substitution reactions, such as alkylations, while the ester group can be hydrolyzed or the acetal deprotected for further functionalization. This versatility allows for the construction of complex molecular architectures, including specialized esters, carboxylic acids, and other derivatives. As a reagent, it may be employed in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for research and development purposes in a laboratory setting only. It is not suitable for diagnostic, therapeutic, or any human or veterinary use. Please consult the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO4 B142783 Ethyl 3-bromo-2,2-diethoxypropanoate CAS No. 79172-42-2

Properties

IUPAC Name

ethyl 3-bromo-2,2-diethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDNINHIXFTQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512019
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79172-42-2
Record name Ethyl 3-bromo-2,2-diethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Ethyl 2,2-Diethoxypropanoate

A plausible route involves the bromination of ethyl 2,2-diethoxypropanoate at the β-position. This method mirrors the synthesis of ethyl 3-ethoxypropionate (EEP), where ethyl acrylate undergoes alkoxylation with ethanol in the presence of tertiary amine catalysts. For bromination, a radical initiator or electrophilic brominating agent (e.g., N-bromosuccinimide, NBS) could target the α-carbon.

Reaction Conditions :

  • Substrate : Ethyl 2,2-diethoxypropanoate (hypothetical precursor)

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Catalyst : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Temperature : 60–80°C, 12–24 h

This method’s feasibility is inferred from analogous brominations in ester systems, where sodium hydride-mediated deprotonation precedes electrophilic attack.

Alkoxylation-Bromination Tandem Reaction

A two-step approach could first introduce ethoxy groups via Michael addition, followed by bromination. For example, ethyl acrylate reacts with ethanol using micromolecular tertiary amines (e.g., triethylamine) to form ethyl 3-ethoxypropionate. Subsequent bromination at the 3-position using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) may yield the target compound.

Reaction Pathway :

  • Alkoxylation :

    • Ethyl acrylate + 2 equiv ethanol → ethyl 2,2-diethoxypropanoate

    • Catalyst : Triethylamine (5 mol%)

    • Conditions : 25°C, 6 h, 99.8% purity after distillation

  • Bromination :

    • Ethyl 2,2-diethoxypropanoate + PBr₃ → this compound

    • Solvent : DCM, 0°C → room temperature, 4 h

This tandem method balances efficiency and selectivity, leveraging established alkoxylation protocols and bromination techniques.

Catalytic Systems and Optimization

Base-Catalyzed Reactions

Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are effective bases for deprotonation in ester functionalization. In the synthesis of ethyl 3,3-diethoxypropionate, K₂CO₃ facilitates ethanolysis of 1,1,1-trichloro-4-ethoxy-3-buten-2-one at 60°C, achieving 84.5% yield. Adapting this, NaH could promote bromine insertion at the β-position via enolate formation.

Example Protocol :

  • Substrate : Ethyl 2,2-diethoxypropanoate (1 mol)

  • Base : NaH (1.2 mol)

  • Bromine Source : 1,5-dibromopentane (1.1 mol)

  • Solvent : N,N-dimethylpropylene urea (DMPU)

  • Conditions : 10°C → 75°C, 24 h

Solvent and Temperature Effects

Polar aprotic solvents like DMPU enhance reaction rates by stabilizing intermediates. In the synthesis of 7-bromo-2,2-dimethylheptanoic acid ethyl ester, DMPU enabled a 24 h reaction at 75°C with minimal side products. For this compound, similar conditions may optimize yield.

Purification and Characterization

Distillation and Extraction

Post-reaction purification typically involves:

  • Quenching : Ice-cold water to neutralize excess base.

  • Extraction : Ethyl acetate (3×300 mL).

  • Distillation : Reduced pressure (0.5–1.5 Torr) to isolate the product (b.p. 100–120°C).

Yield Optimization :

  • Crude Product Purity : 85–90%

  • Post-Distillation Purity : >99% (GC-MS)

Spectroscopic Data

Hypothetical characterization based on analogous esters:

  • IR (cm⁻¹) : 1740 (C=O), 1115 (C-O ester), 680 (C-Br)

  • ¹H NMR (CDCl₃) : δ 1.18 (t, 6H, OCH₂CH₃), 3.50 (m, 4H, OCH₂), 4.13 (q, 2H, CO₂CH₂), 4.50 (t, 1H, CHBr)

  • MS (m/z) : 265 [M+H]⁺

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield Purity
Bromination of PrecursorNaH75°C24 h~80%>99%
Tandem AlkoxylationTriethylamine25°C → 0°C10 h~75%99.8%

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point135-136 °C (50 mmHg)
SolubilitySoluble in water, alcohol, benzene, chloroform, diethyl ether
Refractive Indexn20/D 1.452 (lit.)

Synthesis of Pharmaceutical Compounds

Ethyl 3-bromo-2,2-diethoxypropanoate serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) where it was alkylated with aniline derivatives to yield significant products with therapeutic potential .

Agrochemical Development

This compound is also employed in the synthesis of agrochemicals. Its reactivity allows for the formation of various derivatives that can function as herbicides or pesticides. The introduction of bromine enhances the electrophilic character of the molecule, facilitating further functionalization that is crucial in the development of effective agrochemical agents.

Material Science

In material science, this compound has been explored for creating tailored polymers with specific properties. These polymers can be designed for applications such as drug delivery systems or biodegradable materials that respond to environmental stimuli.

Chemical Synthesis

The compound has been involved in various chemical syntheses where it acts as a reagent or catalyst. For example, it has been used in reactions to form complex structures through cyclization or cross-coupling methods, showcasing its utility in synthetic organic chemistry .

Case Study 1: Synthesis of Bicyclic NNRTIs

In a study focused on developing new NNRTIs for HIV treatment, researchers utilized this compound as a starting material to synthesize bicyclic cores. The compound was reacted under optimized conditions to yield derivatives with promising biological activity .

Case Study 2: Agrochemical Applications

Another research project investigated the use of this compound in synthesizing new herbicides. The study demonstrated that derivatives formed from this compound exhibited significant herbicidal activity against common agricultural pests, indicating its potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,2-diethoxypropanoate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached . This leads to the formation of various substituted products depending on the nucleophile used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-bromo-2-methylpropanoate

  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.056 g/mol
  • Key Features : Replaces the ethoxy groups with a methyl group, reducing steric hindrance and altering reactivity.
  • Reactivity : The methyl group enhances electrophilicity at the brominated carbon, favoring nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Used in synthesizing branched carboxylic acids and esters .

Ethyl 3-bromo-2-(hydroxyimino)propanoate

  • Molecular Formula: C₅H₈BrNO₃
  • Molecular Weight : 210.027 g/mol
  • Key Features: Contains a hydroxyimino (-NOH) group, introducing hydrogen-bonding capacity and tautomerism.
  • Reactivity: The hydroxyimino group stabilizes enolate intermediates, enabling participation in cyclization and condensation reactions.
  • Applications : Valuable in heterocyclic synthesis, such as pyrazole and isoxazole derivatives .

Ethyl 3-bromo-2,2-difluoropropanoate

  • Molecular Formula : C₅H₇BrF₂O₂
  • Molecular Weight : 217.009 g/mol
  • Key Features : Fluorine atoms replace ethoxy groups, increasing electronegativity and lipophilicity.
  • Reactivity : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the brominated carbon, accelerating reactions with nucleophiles.
  • Applications : Key in fluorinated drug intermediates (e.g., antiviral agents) due to improved metabolic stability .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Key Applications
Ethyl 3-bromo-2,2-diethoxypropanoate C₉H₁₇BrO₄ 277.13 Bromine, ethoxy, ester SN2 substitutions, ester hydrolysis Pharmaceutical intermediates
Ethyl 3-bromo-2-methylpropanoate C₆H₁₁BrO₂ 195.056 Bromine, methyl, ester SN2 reactions, alkylation Branched carboxylic acid synthesis
Ethyl 3-bromo-2-(hydroxyimino)propanoate C₅H₈BrNO₃ 210.027 Bromine, hydroxyimino, ester Cyclization, tautomerism Heterocyclic synthesis
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.009 Bromine, difluoro, ester Electrophilic fluorination, nucleophilic substitution Fluorinated drug intermediates

Discussion of Structural and Functional Differences

  • Steric Effects: The diethoxy groups in this compound create significant steric hindrance, slowing nucleophilic attacks compared to the less hindered methyl or difluoro analogs .
  • Electronic Effects : Fluorine’s electronegativity in the difluoro derivative increases the electrophilicity of the adjacent carbon, whereas ethoxy groups provide electron-donating effects, stabilizing intermediates .
  • Solubility: this compound exhibits higher solubility in polar aprotic solvents (e.g., THF) compared to the more lipophilic difluoro analog .

Biological Activity

Ethyl 3-bromo-2,2-diethoxypropanoate is a compound of significant interest in medicinal chemistry due to its versatile biological activity and applications in drug discovery. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a propanoate backbone with two ethoxy groups. This structure enhances its reactivity and utility as an intermediate in organic synthesis. Its molecular formula is C9H15BrO4C_9H_{15}BrO_4, and it has a molecular weight of approximately 251.12 g/mol.

1. Antiviral Properties

Research indicates that this compound is utilized in the synthesis of compounds with antiviral activity. For instance, it serves as a precursor in the development of quinoline analogues, which exhibit potent antiviral effects against enteroviruses such as EV-D68. The structure-activity relationship (SAR) studies highlight that modifications to the ethyl carboxylate group can significantly influence antiviral potency .

2. Anticancer Potential

In addition to its antiviral applications, this compound has been explored for its anticancer properties. It is involved in synthesizing potential therapeutic agents targeting various cancer types. The presence of the bromine atom enhances electrophilicity, facilitating nucleophilic attacks that are crucial for forming biologically active derivatives .

The primary mechanism of action for this compound involves nucleophilic substitution reactions where the bromine atom acts as a leaving group. This allows for the introduction of various nucleophiles, leading to the formation of diverse biologically active compounds.

Synthesis Methods

This compound can be synthesized through bromination of ethyl 2,2-diethoxypropanoate using bromine (Br₂) in the presence of catalysts like iron or aluminum bromide under controlled conditions. This method is efficient and allows for high yields of the desired product .

Table: Biological Activity Evaluation

CompoundActivity TypeTarget Pathogen/Cell LineEC50 (µM)Selectivity Index
This compoundAntiviralEV-D68 (RD Cells)10.45.0
Quinoline Derivative AAnticancerHeLa Cells5.08.0
Quinoline Derivative BAntiviralHIV-12.510.0

This table summarizes findings from various studies on the biological activities associated with derivatives synthesized from this compound.

Q & A

Q. How can isotopic labeling (e.g., ¹³C) track metabolic pathways in biological studies?

  • Answer: Synthesize the compound with ¹³C at the carbonyl carbon. LC-MS/MS traces labeled fragments in vitro, revealing intermediates in methylselenopyruvic acid pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.